molecular formula C15H8BrFN2O2S B2600615 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1206993-41-0

4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2600615
CAS No.: 1206993-41-0
M. Wt: 379.2
InChI Key: DSGWOPSCQPWDMK-UHFFFAOYSA-N
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Description

4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic organic compound that belongs to the class of benzothiazines This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a benzothiazine core, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps:

    Formation of the Benzothiazine Core: The initial step involves the formation of the benzothiazine core. This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.

    Introduction of the Bromine and Fluorine Substituents: The phenyl ring is then functionalized with bromine and fluorine atoms. This can be done through electrophilic aromatic substitution reactions using bromine and fluorine sources such as bromine (Br2) and fluorine gas (F2) or other fluorinating agents.

    Addition of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide (BrCN) or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives of the carbonitrile group.

    Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or modulators of biological pathways. The presence of the benzothiazine core is particularly interesting for its potential interactions with biological macromolecules.

Medicine

In medicine, compounds similar to 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide are studied for their pharmacological properties. They may exhibit activity against various diseases, including cancer, due to their ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. The benzothiazine core can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms may enhance the compound’s binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chloro-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine.

    4-(2-bromo-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: Similar structure but with a methyl group instead of fluorine.

    4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carboxamide 1,1-dioxide: Similar structure but with a carboxamide group instead of carbonitrile.

Uniqueness

The unique combination of bromine and fluorine atoms on the phenyl ring, along with the benzothiazine core and carbonitrile group, gives 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages in terms of reactivity, binding affinity, and specificity compared to similar compounds.

Properties

IUPAC Name

4-(2-bromo-4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrFN2O2S/c16-12-7-10(17)5-6-13(12)19-9-11(8-18)22(20,21)15-4-2-1-3-14(15)19/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGWOPSCQPWDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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